molecular formula C11H11ClN2OS B13567930 4-(5-Chloro-2-methoxy-4-methylphenyl)-1,3-thiazol-2-amine

4-(5-Chloro-2-methoxy-4-methylphenyl)-1,3-thiazol-2-amine

Cat. No.: B13567930
M. Wt: 254.74 g/mol
InChI Key: QFESHQNQJGAFDQ-UHFFFAOYSA-N
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Description

4-(5-Chloro-2-methoxy-4-methylphenyl)-1,3-thiazol-2-amine is an organic compound that belongs to the thiazole family. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features a chlorinated methoxy-methylphenyl group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Chloro-2-methoxy-4-methylphenyl)-1,3-thiazol-2-amine typically involves the reaction of 5-chloro-2-methoxy-4-methylphenyl isothiocyanate with an appropriate amine. The reaction is usually carried out in a solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(5-Chloro-2-methoxy-4-methylphenyl)-1,3-thiazol-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazoles with various functional groups.

Scientific Research Applications

4-(5-Chloro-2-methoxy-4-methylphenyl)-1,3-thiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(5-Chloro-2-methoxy-4-methylphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
  • 4-Amino-5-chloro-2-methoxybenzoic acid
  • 5-Chloro-2-hydroxy-4-methylacetophenone

Uniqueness

4-(5-Chloro-2-methoxy-4-methylphenyl)-1,3-thiazol-2-amine is unique due to its specific combination of a thiazole ring and a chlorinated methoxy-methylphenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H11ClN2OS

Molecular Weight

254.74 g/mol

IUPAC Name

4-(5-chloro-2-methoxy-4-methylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C11H11ClN2OS/c1-6-3-10(15-2)7(4-8(6)12)9-5-16-11(13)14-9/h3-5H,1-2H3,(H2,13,14)

InChI Key

QFESHQNQJGAFDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)C2=CSC(=N2)N)OC

Origin of Product

United States

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